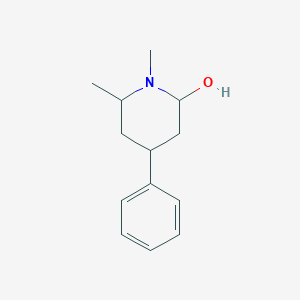
N-(Butan-2-yl)-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-ethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 4-ethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-ethoxyaniline in a suitable solvent, such as ethanol or methanol.
- Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Slowly add butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture while stirring.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
N-(Butan-2-yl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-ethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-(Butan-2-yl)-4-chloroaniline: Similar structure but with a chloro group instead of an ethoxy group.
N-(Butan-2-yl)-4-nitroaniline: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
N-(Butan-2-yl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butan-2-yl-4-ethoxyaniline |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
XAROSYDTKRFVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



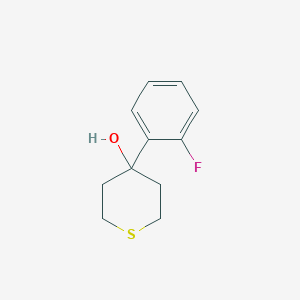
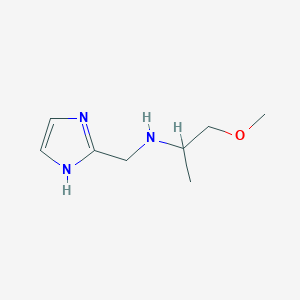
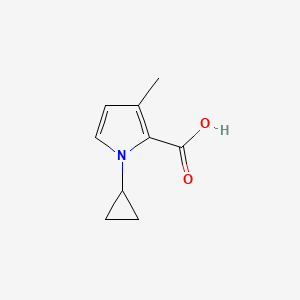
![2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B13259394.png)
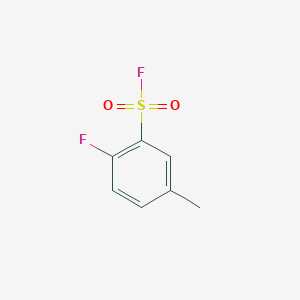


![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)
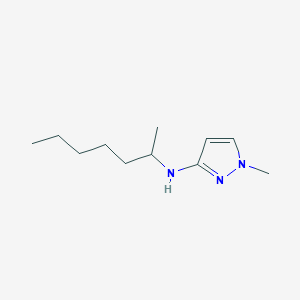
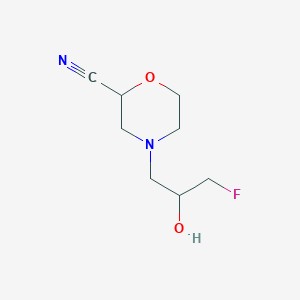

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
